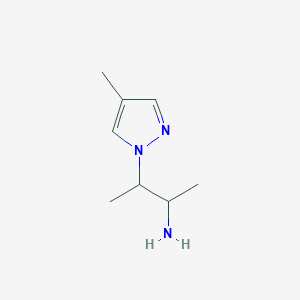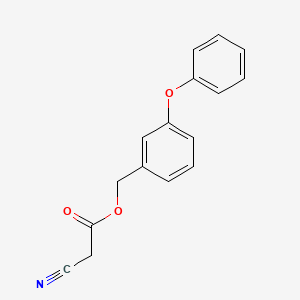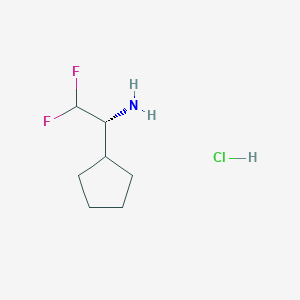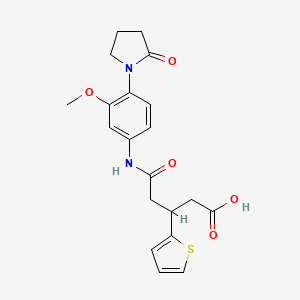
3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine” is a chemical compound with the empirical formula C7H13N3 . It has a molecular weight of 139.20 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-2-amine backbone with a 4-methyl-1H-pyrazol-1-yl group attached . Pyrazole is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a liquid at room temperature .作用机制
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various biological pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to interact with various proteins such as tubulin and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve glucose tolerance in animal models.
实验室实验的优点和局限性
One of the advantages of using 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine can be achieved through a multi-step process. One of the methods involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-amino-3-chloropropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
3-(4-methyl-1H-pyrazol-1-yl)butan-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a sensor for detecting toxic heavy metals in water.
安全和危害
属性
IUPAC Name |
3-(4-methylpyrazol-1-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-4-10-11(5-6)8(3)7(2)9/h4-5,7-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFESFSKDUADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2899837.png)
![3-(4-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2899838.png)
![3-[2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2899839.png)

![N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899844.png)

![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butan-2-ylphenyl)acetamide](/img/structure/B2899848.png)

![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899855.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)
![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2899859.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2899860.png)
